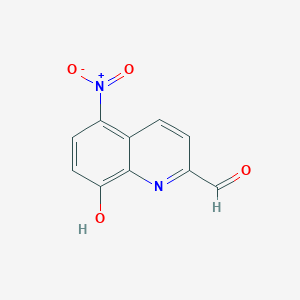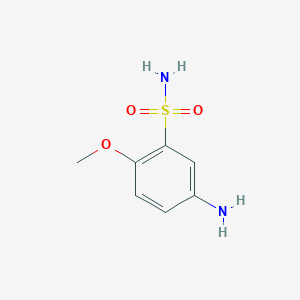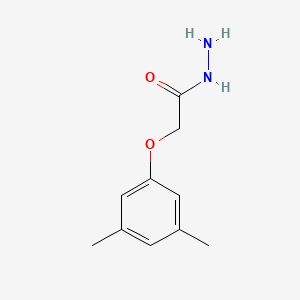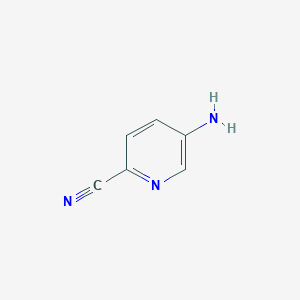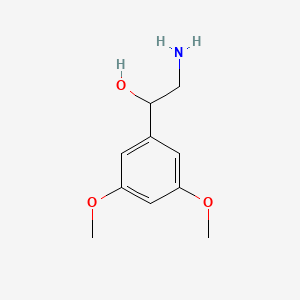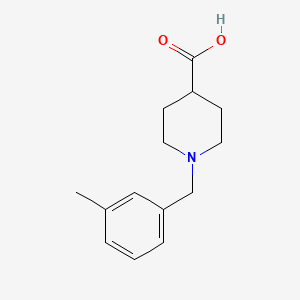
1-(3-Methylbenzyl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "1-(3-Methylbenzyl)piperidine-4-carboxylic acid" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. The structural motif of piperidine-4-carboxylic acid serves as a core for synthesizing a wide range of chemical entities that exhibit diverse biological activities.
Synthesis Analysis
The synthesis of piperidine derivatives can involve multiple steps, including the formation of β-keto esters, enamine formation, and subsequent cyclization reactions. For instance, the synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates involves converting piperidine-4-carboxylic acids to β-keto esters, followed by treatment with N,N-dimethylformamide dimethyl acetal and reaction with N-mono-substituted hydrazines . Another approach includes the reduction of enamines derived from the condensation of piperidone with chiral amines, leading to protected piperidine carboxylic acids . Additionally, the synthesis of piperidine derivatives can be achieved through a Dieckmann reaction, as reported for the preparation of 2,4-piperidinedione-3-carboxylic acid derivatives .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can be elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and HRMS. For example, the absolute configuration of 3-methyl-4-phenyl-4-piperidinecarboxylic acid hydrobromide was determined using X-ray diffraction, revealing the axial and equatorial positions of substituents on the piperidine ring . The crystal and molecular structure of related compounds, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1-carbonyl)acrylate, has been characterized, showing the presence of hydrogen bonding and C-H...π interactions .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including aza-Michael additions, which are catalyzed by N-heterocyclic carbenes. This method allows for the intramolecular addition of alkyl amines to α,β-unsaturated carboxylic acids, leading to the formation of pyrrolidines and piperidines . Additionally, piperidine-4-ones can act as inhibitors for enzymes like coactivator-associated arginine methyltransferase 1 (CARM1), which is a target for hormone-dependent tumors .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The zwitterionic nature of 4-piperidinecarboxylic acid, for example, allows it to form a three-dimensional assembly of hydrogen bonds with water molecules, as observed in its monohydrate form . The presence of substituents on the piperidine ring can also affect the compound's reactivity and interaction with other molecules, as seen in the complex between piperidine-3-carboxylic acid and p-hydroxybenzoic acid .
Scientific Research Applications
Synthetic Transformations and Pharmaceutical Potential
1-(3-Methylbenzyl)piperidine-4-carboxylic acid and its derivatives are studied for their potential in synthesizing new pharmaceutical compounds. For instance, the reaction between glutaric anhydride and N-benzylidenebenzylamine, leading to the production of various piperidine derivatives, is explored for pharmaceutical applications (Burdzhiev & Stanoeva, 2006). Additionally, the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate has been investigated for creating biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue & Chen, 2018).
Bioactivity and Molecular Synthesis
The synthesis of novel compounds from 1-(3-Methylbenzyl)piperidine-4-carboxylic acid derivatives and their bioactivity is a key area of research. A study focused on the synthesis of a compound from 1-(4-Methylbenzyl)piperidine-4-one oxime and its broad inhibitory activities toward fungi (Xue Si-jia, 2011).
Anticancer Potential
Research into the anticancer properties of piperidine-4-carboxylic acid derivatives is ongoing. For instance, the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole for evaluation as anticancer agents is explored, indicating the potential of these compounds in cancer therapy (Rehman et al., 2018).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural analysis of 1-(3-Methylbenzyl)piperidine-4-carboxylic acid derivatives are essential in developing new chemical entities. For example, the preparation and reactivity of 1-benzyl-2,4-piperidinedione-3-carboxylic acid derivatives, which have applications in natural product synthesis and pharmacology, are extensively studied (Ibenmoussa et al., 1998).
properties
IUPAC Name |
1-[(3-methylphenyl)methyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-11-3-2-4-12(9-11)10-15-7-5-13(6-8-15)14(16)17/h2-4,9,13H,5-8,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDJOEBTRLYMKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397947 |
Source


|
| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylbenzyl)piperidine-4-carboxylic acid | |
CAS RN |
901920-98-7 |
Source


|
| Record name | 1-[(3-Methylphenyl)methyl]-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=901920-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-methylbenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

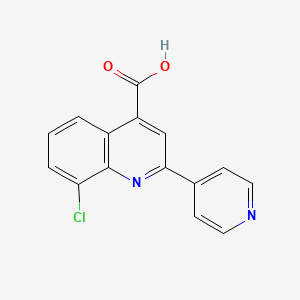

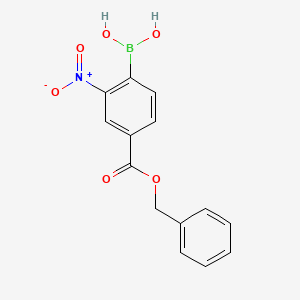

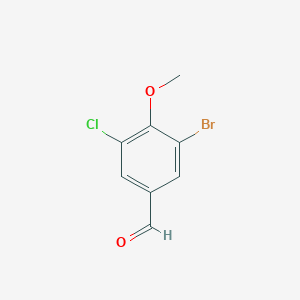
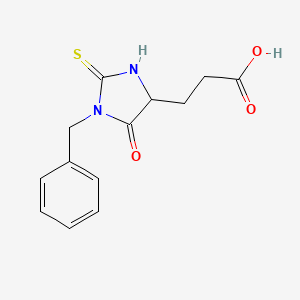
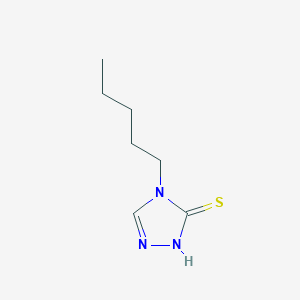
![4-[3,5-Bis(trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1274386.png)

